Superior Extraction Recovery Consistency for Atorvastatin-d5 vs. Unlabeled Atorvastatin in Human Plasma
In a validated LC-MS/MS method for quantifying atorvastatin in human plasma, the mean extraction recovery for the Atorvastatin-d5 internal standard was 98.0%–99.9%, demonstrating near-complete and highly consistent recovery across a concentration range [1]. In contrast, the unlabeled atorvastatin analyte exhibited a wider and less predictable recovery range of 100%–107% [1]. This highlights the internal standard's superior performance in tracking and correcting for extraction-related variability.
| Evidence Dimension | Mean Extraction Recovery from Human Plasma |
|---|---|
| Target Compound Data | 98.0%–99.9% |
| Comparator Or Baseline | Unlabeled Atorvastatin: 100%–107% |
| Quantified Difference | Tighter, more consistent recovery range (variance: ~1.9% vs. ~7%) |
| Conditions | Human plasma; liquid-liquid extraction with diethyl ether; analysis by LC-ESI-MS/MS [1] |
Why This Matters
Consistent, near-quantitative recovery of the internal standard is essential for achieving precise and accurate analyte quantification, directly impacting the reliability of pharmacokinetic and bioequivalence studies.
- [1] Bullens, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(1), 55-66. View Source
